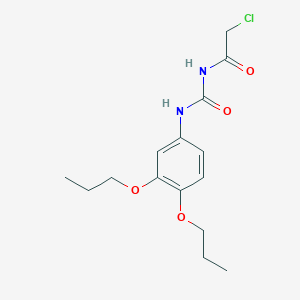
3-(2-Chloroacetyl)-1-(3,4-dipropoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloroacetyl)-1-(3,4-dipropoxyphenyl)urea, also known as CDU, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. CDU is a urea derivative that has been shown to have promising applications in various biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Anticancer Research
Diaryl ureas, similar in structure to 3-(2-Chloroacetyl)-1-(3,4-dipropoxyphenyl)urea, have been explored for their potential as anticancer agents. A study by Feng et al. (2020) designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives and evaluated their antiproliferative activity against various cancer cell lines. They found significant antiproliferative effects, suggesting potential for further research as BRAF inhibitors in cancer treatment.
Photodegradation Studies
The photodegradation of chloroacetyl urea derivatives has been a subject of study in environmental chemistry. Guoguang et al. (2001) investigated the photodegradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea in various media. They determined the rate constants and half-lives of these compounds, providing insights into their environmental stability and potential toxicological impacts.
Synthesis and Bioinformatics Studies
Urea derivatives, akin to 3-(2-Chloroacetyl)-1-(3,4-dipropoxyphenyl)urea, have been synthesized for bioinformatics and antioxidant studies. Kollu et al. (2021) synthesized a series of urea/thiourea derivatives and screened them for antioxidant activity. They also conducted molecular docking interaction profiles against enzymatic proteins, indicating these compounds could have neuroprotective antioxidant properties.
Glycosyl Ureas in Antibiotic Research
Research into glycosyl urea derivatives, which are structurally related to 3-(2-Chloroacetyl)-1-(3,4-dipropoxyphenyl)urea, has implications in antibiotic development. Mercer et al. (2008) developed a novel method for the stereoselective synthesis of alpha- and beta-glycosyl ureas, which have applications in the field of aminoglycoside antibiotics.
Chiral Stationary Phases in Chromatography
Chitosan diphenylcarbamate-2-urea derivatives, similar to 3-(2-Chloroacetyl)-1-(3,4-dipropoxyphenyl)urea, have been synthesized for use as chiral stationary phases in high-performance liquid chromatography. Zhang et al. (2014) found that the chiral recognition abilities of these phases varied depending on the substituents, enhancing the separation of racemates in chromatographic analysis.
Propiedades
IUPAC Name |
2-chloro-N-[(3,4-dipropoxyphenyl)carbamoyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4/c1-3-7-21-12-6-5-11(9-13(12)22-8-4-2)17-15(20)18-14(19)10-16/h5-6,9H,3-4,7-8,10H2,1-2H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXXXWGALLMAFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)NC(=O)NC(=O)CCl)OCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroacetyl)-1-(3,4-dipropoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

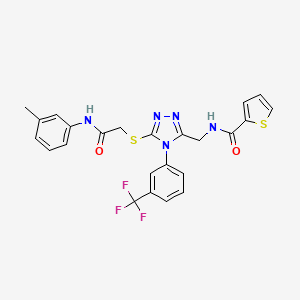
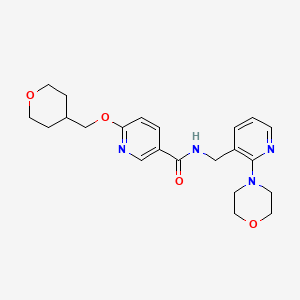


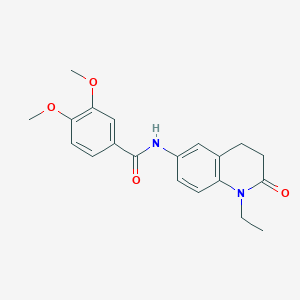
![4-chloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2447753.png)
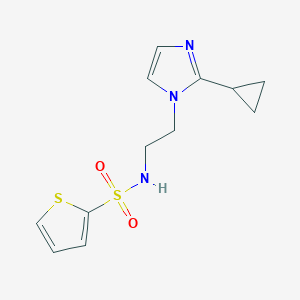
![N-[(4-Sulfamoylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2447755.png)
![1-[(3-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one](/img/structure/B2447758.png)
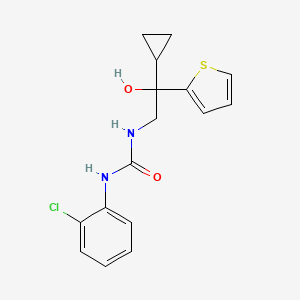
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2447761.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2447764.png)
